Cas no 74101-72-7 (Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-)

Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]- structure
74101-72-7 structure
Product Name:Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-
CAS No:74101-72-7
MF:C18H23N3
MW:281.395323991776
CID:578642
PubChem ID:3057644
Update Time:2025-04-19

Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-
    • 2-methyl-5-[(4-phenylpiperazin-1-yl)methyl]aniline
    • 74101-72-7
    • 2-Methyl-5-(N-phenylpiperazinomethyl)aniline
    • BRN 0815819
    • AKOS000256854
    • DTXSID60225050
    • Piperazine, 1-((3-amino-4-methylphenyl)methyl)-4-phenyl-
    • 5-23-01-00401 (Beilstein Handbook Reference)
    • Inchi: 1S/C18H23N3/c1-15-7-8-16(13-18(15)19)14-20-9-11-21(12-10-20)17-5-3-2-4-6-17/h2-8,13H,9-12,14,19H2,1H3
    • InChI Key: VXQYSQFTYPEQRT-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC(C)=C(C=2)N)CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 281.189197746g/mol
  • Monoisotopic Mass: 281.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 32.5Ų

Experimental Properties

  • Density: 1.127
  • Boiling Point: 444.8°Cat760mmHg
  • Flash Point: 219.2°C
  • Refractive Index: 1.625
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